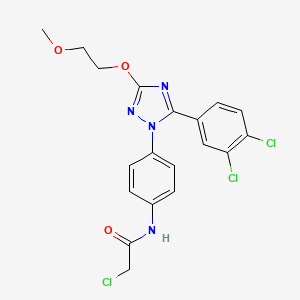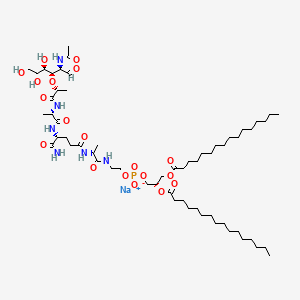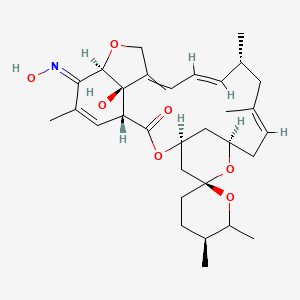
MK-7622
Descripción general
Descripción
MK-7622 es un modulador alostérico positivo altamente selectivo del receptor muscarínico M1. Se ha desarrollado como un posible agente terapéutico para tratar los déficits cognitivos asociados con la enfermedad de Alzheimer. El compuesto ha mostrado resultados prometedores en estudios preclínicos y ha entrado en ensayos clínicos de Fase II .
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como una herramienta valiosa para estudiar el receptor muscarínico M1 y su papel en la función cognitiva.
Biología: MK-7622 se utiliza en la investigación biológica para investigar los efectos de la modulación del receptor M1 en la señalización neuronal y los procesos cognitivos.
Medicina: La aplicación principal de this compound es en el tratamiento de la enfermedad de Alzheimer.
Mecanismo De Acción
MK-7622 ejerce sus efectos modulando selectivamente el receptor muscarínico M1. Mejora la respuesta del receptor a la acetilcolina, un neurotransmisor involucrado en los procesos cognitivos. El compuesto se une a un sitio alostérico en el receptor, aumentando su afinidad por la acetilcolina y potenciando su señalización. Se cree que esta modulación del receptor M1 mejora la función cognitiva en pacientes con enfermedad de Alzheimer .
Análisis Bioquímico
Biochemical Properties
MK-7622 selectively activates the M1 muscarinic signaling pathway . The M1 muscarinic receptor is a class A G-protein coupled receptor, and this compound acts as a positive allosteric modulator of this receptor .
Cellular Effects
This compound has been shown to have robust agonist activity in cell lines and agonist effects in the mouse prefrontal cortex . It has the potential to overactivate the M1 receptor and disrupt prefrontal cortex function . It has also been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine .
Molecular Mechanism
This compound works by selectively activating the M1 muscarinic signaling pathway . As a positive allosteric modulator, it enhances the activity of the M1 muscarinic receptor without directly binding to the active site of the receptor .
Temporal Effects in Laboratory Settings
It has been reported that this compound has entered Phase II studies in patients with Alzheimer’s disease .
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce severe behavioral convulsions
Métodos De Preparación
La síntesis de MK-7622 implica varios pasos, incluida la preparación de intermediarios clave y las reacciones de acoplamiento finales. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se han divulgado completamente en el dominio público. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de quinazolina .
Análisis De Reacciones Químicas
MK-7622 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la molécula.
Comparación Con Compuestos Similares
MK-7622 es único en su alta selectividad para el receptor muscarínico M1. Otros compuestos similares incluyen:
Xanomelina: Un agonista del receptor muscarínico con una actividad más amplia en múltiples subtipos de receptores muscarínicos.
Emraclidina: Otro modulador alostérico positivo del receptor M1, actualmente en investigación para trastornos cognitivos.
Cevimelina: Un agonista del receptor muscarínico utilizado para el tratamiento de la boca seca en pacientes con síndrome de Sjögren
This compound destaca por su alta selectividad y potencia, lo que lo convierte en un candidato prometedor para el tratamiento de los déficits cognitivos en la enfermedad de Alzheimer .
Propiedades
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQLZBJFOGEEO-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227923-29-6 | |
| Record name | MK-7622 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7622 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12897 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-7622 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MK-7622?
A1: this compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 receptor). [, , ] This means it binds to a site distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. [, , ]
Q2: What are the downstream effects of M1 receptor modulation by this compound?
A2: While the exact mechanisms are still under investigation, M1 receptor activation by this compound is believed to enhance neuronal signaling in the brain regions associated with learning and memory. [, , , ] Studies in animal models suggest this may involve modulation of potassium channels and nitric oxide signaling pathways. [, ]
Q3: What is the significance of developing selective M1 PAMs like this compound over non-selective muscarinic agonists?
A3: Non-selective muscarinic agonists activate all muscarinic receptor subtypes (M1-M5), leading to undesirable side effects, particularly gastrointestinal issues. [, , ] Selective M1 PAMs like this compound aim to enhance M1 receptor activity without directly stimulating other subtypes, potentially leading to improved efficacy and tolerability. [, , ]
Q4: Has this compound demonstrated efficacy in improving cognitive function?
A4: Preclinical studies in rodents and non-human primates have shown that this compound can attenuate cognitive impairments induced by scopolamine, a muscarinic antagonist. [, , ] Additionally, this compound improved memory deficits in mouse models of dementia. [] Clinical trials have been conducted to evaluate its efficacy in Alzheimer's disease patients. []
Q5: What are the structural features of this compound crucial for its activity?
A5: While specific structure-activity relationship (SAR) studies for this compound haven't been published in the provided abstracts, research on related quinolizidinone carboxylic acid derivatives suggests that the 4-cyanopiperidine moiety plays a key role in enhancing M1 receptor activity. []
Q6: What is the translational relevance of preclinical this compound research to humans?
A6: Preclinical studies demonstrated similar effective exposures of this compound for reversing scopolamine-induced cognitive impairment and altering quantitative electroencephalography (qEEG) in both rhesus macaques and humans. [] This finding indicates a promising translational potential for this compound's effects from animal models to human subjects. []
Q7: What is the role of biomarkers in this compound research?
A7: While specific biomarkers for this compound efficacy or adverse effects are not discussed in the provided abstracts, qEEG has been used as a pharmacodynamic marker to assess target engagement and translate preclinical findings to humans. [] Future research might explore other potential biomarkers related to M1 receptor activation or downstream signaling pathways.
Q8: What analytical techniques have been employed in this compound research?
A8: Standard techniques for characterizing small molecules, such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, are likely employed in this compound research, although specific details are not provided in the abstracts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)





![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)


